tert-butyl 2-methoxyazepane-1-carboxylate

Organic Synthesis Medicinal Chemistry Protecting Groups

Sourcing a seven-membered nitrogen heterocycle with orthogonal protection can stall early discovery. tert-Butyl 2-methoxyazepane-1-carboxylate (CAS 1257080-99-1) directly solves this, providing the azepane core with a Boc-protected amine and a 2-methoxy handle in a single, ready-to-use intermediate. - Enables chemoselective functionalization: The Boc group allows selective ring modification while protecting the endocyclic nitrogen. - Direct route to 2-oxoazepanes: The methoxy group offers a controlled oxidation pathway to valuable ketone intermediates, saving synthetic steps. - Fragment library input: Provides a balanced, lipophilic scaffold suitable for targeting hydrophobic enzyme pockets.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 1257080-99-1
Cat. No. B1376858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-methoxyazepane-1-carboxylate
CAS1257080-99-1
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCCC1OC
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3
InChIKeyWKVVLASJYFAZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-Methoxyazepane-1-Carboxylate Overview


tert-Butyl 2-methoxyazepane-1-carboxylate (CAS 1257080-99-1), commonly referred to as 1-Boc-2-methoxy-azepane, is a heterocyclic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing saturated ring, and is distinguished by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methoxy substituent at the 2-position . This compound is primarily utilized as a versatile intermediate or building block in organic synthesis and medicinal chemistry , offering a protected amine handle for selective functionalization.

Orthogonal Boc protection for multi-step synthesis
Methoxy handle for late-stage diversification
Seven-membered azepane scaffold for library design

tert-Butyl 2-Methoxyazepane-1-Carboxylate: Analog Limitations


While azepane derivatives share a common seven-membered ring core, functional group substitutions lead to significant divergence in their synthetic utility and physicochemical properties, making simple interchangeability impossible. The Boc protecting group provides controlled amine reactivity, enabling selective deprotection and further functionalization, which is absent in analogs like 2-methoxyazepane . Similarly, the methoxy group at the 2-position offers a distinct handle for chemical transformations and influences lipophilicity differently than hydroxy or unsubstituted analogs . The combination of these specific groups dictates the compound's reactivity profile, stability, and compatibility with various reaction conditions, meaning the choice of scaffold is critical for downstream synthetic success.

Unprotected amine Free amine analogs may undergo side reactions, limiting chemoselectivity in complex routes.
2-unsubstituted analog Lacking the methoxy group reduces diversification potential; synthetic utility may not transfer.
Protecting group + substituent Boc/methoxy combination defines orthogonal reactivity; interchange with other azepanes requires validation.

tert-Butyl 2-Methoxyazepane-1-Carboxylate: Key Differentiators


Controlled Reactivity: Boc-Protected Amine

The presence of the Boc protecting group in tert-butyl 2-methoxyazepane-1-carboxylate (Target) provides a key advantage over the unprotected analog 2-methoxyazepane (Comparator). The Boc group can be selectively removed under acidic conditions (e.g., using TFA), allowing for controlled deprotection and subsequent functionalization of the azepane nitrogen . In contrast, the free amine in 2-methoxyazepane is nucleophilic and prone to unwanted side reactions, limiting its use in complex multi-step syntheses where chemoselectivity is paramount . This difference is qualitative but fundamental for strategic reaction planning.

Controlled Reactivity
Class-level inference
N-Boc protected vs free amine
Supports orthogonal protection in synthesis
Data to verify; general protecting-group strategy
Organic Synthesis Medicinal Chemistry Protecting Groups

Methoxy Handle for Scaffold Diversification

The methoxy group at the 2-position of tert-butyl 2-methoxyazepane-1-carboxylate (Target) offers a distinct reactivity advantage over the unsubstituted analog 1-Boc-azepane (Comparator). The methoxy group can be oxidized to a carbonyl, providing a route to 2-oxoazepane derivatives, and can also participate in substitution reactions, enabling further diversification of the azepane scaffold . This functional handle is absent in 1-Boc-azepane, limiting its utility as a precursor for more complex molecular architectures .

Methoxy Diversification
Class-level inference
2-methoxy present vs unsubstituted
Enables oxidation/substitution pathways
Qualitative advantage; confirm under specific conditions
Organic Synthesis Medicinal Chemistry Functional Group Interconversion

Lipophilicity Modulation by Boc Protection

The choice of the amine protecting group can significantly impact a molecule's lipophilicity, a key parameter in drug discovery. While direct LogP data for tert-butyl 2-methoxyazepane-1-carboxylate (Target) is not available, its structure suggests a higher calculated LogP compared to methyl 2-methoxyazepane-1-carboxylate (Comparator), which has a reported LogP of 1.539 . The bulky, non-polar Boc group increases overall hydrophobicity compared to a smaller methyl carbamate. For researchers aiming to build compound libraries for biological screening, this difference in scaffold lipophilicity can influence subsequent ADME (Absorption, Distribution, Metabolism, Excretion) properties and should be a key consideration during fragment selection and library design.

Lipophilicity Shift
Class-level inference
LogP > 1.539 (calc.)
Indicates higher hydrophobicity from Boc group
In silico inference; experimental verification needed
ADME Prediction Drug Design Lipophilicity

tert-Butyl 2-Methoxyazepane-1-Carboxylate: Key Applications


Azepane Library Synthesis

Research groups focused on generating libraries of azepane-containing compounds for biological screening should prioritize tert-butyl 2-methoxyazepane-1-carboxylate. Its orthogonal Boc protection allows for chemoselective modifications on the azepane ring without affecting the protected nitrogen, while the methoxy group provides a handle for late-stage diversification via oxidation or substitution . This enables the efficient exploration of chemical space around the seven-membered ring core.

2-Oxoazepane Intermediate Production

Procurement of this compound is essential for projects requiring 2-oxoazepane derivatives. The methoxy group can be selectively oxidized to a ketone under controlled conditions, providing a direct route to valuable intermediates like tert-butyl 2-oxoazepane-1-carboxylate . This is a more efficient approach than de novo synthesis, saving time and resources in multi-step routes to biologically relevant molecules.

Targeted Fragment Library Inclusion

For FBDD initiatives, this compound serves as a 'privileged' fragment due to its combination of a protected amine and a methoxy handle. Its lipophilic nature, inferred from the Boc group, makes it suitable for inclusion in fragment libraries targeting hydrophobic binding pockets, such as those in certain kinases or GPCRs. It provides a balanced starting point for hit-to-lead optimization campaigns where modulating lipophilicity is a key objective.

Application
Selection Property
Validation Focus
Azepane library synthesis
Orthogonal Boc protection, methoxy handle
Chemoselective modification, late-stage diversification
2-Oxoazepane intermediate production
Methoxy-to-ketone oxidation pathway
Efficient access to 2-oxoazepane derivatives
Fragment-based design context
Protected amine and methoxy combination, lipophilic scaffold
Hit-to-lead optimization, lipophilicity modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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